molecular formula C9H10BrN B1346280 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene CAS No. 951886-92-3

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene

Cat. No.: B1346280
CAS No.: 951886-92-3
M. Wt: 212.09 g/mol
InChI Key: CFALGCFOMMDHHE-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene (CAS: Not explicitly provided; referenced in CymitQuimica and Fluorochem catalogs ) is a brominated propene derivative featuring a 3-methyl-2-pyridyl substituent. This compound belongs to the class of allylic bromides, which are widely utilized in organic synthesis as intermediates for cross-coupling reactions, polymerization, and pharmaceutical agent development.

Key structural attributes:

  • Molecular formula: Presumed to be C₉H₉BrN (based on substituent analysis).
  • Functional groups: Allylic bromide (C-Br bond) and pyridyl ring (aromatic nitrogen heterocycle).
  • Applications: Likely used in medicinal chemistry for pyridine-based scaffold derivatization.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFALGCFOMMDHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641245
Record name 2-(2-Bromoprop-2-en-1-yl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-92-3
Record name 2-(2-Bromoprop-2-en-1-yl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene typically involves the bromination of 3-(3-methyl-2-pyridyl)-1-propene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 3-(3-methyl-2-pyridyl)-1-propene in an appropriate solvent such as carbon tetrachloride or chloroform.
  • Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene may involve similar bromination techniques but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of safer and more environmentally friendly solvents and reagents is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Elimination: Strong bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted pyridyl propene derivatives.

    Elimination: Alkenes such as 3-(3-methyl-2-pyridyl)-1-propene.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The pyridine ring can participate in various interactions with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene with analogous bromo-propenes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
2-Bromo-3-(3-methyl-2-pyridyl)-1-propene C₉H₉BrN 211.08 3-methyl-2-pyridyl Not explicitly listed
2-Bromo-3-(4-carboethoxyphenyl)-1-propene C₁₂H₁₃BrO₂ 269.13 4-carboethoxyphenyl 148252-42-0
2-Bromo-3-(4-biphenyl)-1-propene C₁₅H₁₃Br 273.17 4-biphenyl 951890-17-8
2-Bromo-3-(2-naphthyl)-1-propene C₁₃H₁₁Br 247.13 2-naphthyl 951887-49-3
3-Bromo-2-methyl-1-propene C₄H₇Br 135.01 Methyl (non-aromatic) 1458-98-6

Key Observations :

  • Substituent Effects : The pyridyl group in the target compound introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to purely aromatic (e.g., biphenyl, naphthyl) or aliphatic (e.g., methyl) derivatives.
  • Molecular Weight : Derivatives with larger aromatic substituents (e.g., biphenyl, naphthyl) exhibit higher molecular weights, influencing boiling points and phase behavior .
  • Reactivity : Allylic bromides with aromatic substituents (e.g., pyridyl, biphenyl) are less volatile than aliphatic derivatives like 3-Bromo-2-methyl-1-propene, which is a liquid at room temperature .

Biological Activity

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound is characterized by a bromine atom attached to a propene backbone, along with a 3-methyl-2-pyridyl substituent. Its unique structural features enable a variety of chemical reactions and biological interactions, making it a subject of interest for further investigation.

The molecular formula of 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol. The synthesis typically involves the bromination of 3-(3-methyl-2-pyridyl)-1-propene, which can be achieved through various methods, including electrophilic substitution reactions. The compound serves as an intermediate in organic synthesis and has potential applications in pharmaceutical development.

The biological activity of 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene is primarily attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.
  • Elimination Reactions : The compound can undergo elimination reactions, resulting in the formation of alkenes that may have distinct biological properties.
  • Interaction with Enzymes : It has been shown to modulate apoptotic pathways by influencing proteins such as Bcl-2 and Bax, which are crucial in regulating cell death.

Biological Activity

Research indicates that 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene exhibits selective cytotoxicity against certain cancer cell lines. The specific biological activities include:

  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy. The mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and survival.
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, although further studies are needed to elucidate its efficacy against various pathogens.

Case Studies

Several studies have explored the biological effects of 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects on multiple cancer cell lines, revealing significant inhibition of cell growth at varying concentrations. The results indicated a dose-dependent response, with IC50 values suggesting potent activity against specific types of cancer cells.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)10
    A549 (Lung Cancer)20
  • Mechanistic Studies : Further research focused on understanding the mechanism of action involved in apoptosis induction. Western blot analysis showed increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic factors in treated cells, indicating a shift towards apoptosis.

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